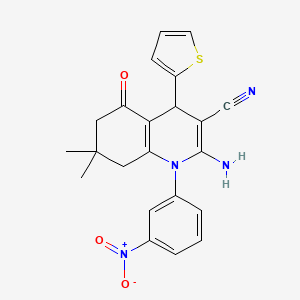

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This polycyclic quinoline derivative features a hexahydroquinoline core substituted with a 3-nitrophenyl group at position 1, a thiophen-2-yl group at position 4, and a cyano group at position 2. The 7,7-dimethyl substituents enhance steric stability, while the nitro and thiophene groups contribute to electronic and bioactivity profiles. Its synthesis typically involves multicomponent reactions (MCRs) under catalytic conditions, as seen in analogous compounds . Structural characterization employs X-ray crystallography, often refined using SHELX software , and spectroscopic techniques (IR, NMR) .

Properties

CAS No. |

311323-43-0 |

|---|---|

Molecular Formula |

C22H20N4O3S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20N4O3S/c1-22(2)10-16-20(17(27)11-22)19(18-7-4-8-30-18)15(12-23)21(24)25(16)13-5-3-6-14(9-13)26(28)29/h3-9,19H,10-11,24H2,1-2H3 |

InChI Key |

JBMSBBQITQOLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=CS4)C(=O)C1)C |

Origin of Product |

United States |

Biological Activity

The compound 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.46 g/mol. The structure features:

- Amino group : Contributes to basic properties and potential interactions with biological targets.

- Nitrophenyl moiety : May enhance cytotoxicity due to electron-withdrawing effects.

- Thiophene ring : Known for its role in various pharmacological activities.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities including:

-

Anticancer Activity :

- Research has shown that derivatives of hexahydroquinoline compounds demonstrate significant cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) .

- The IC50 values for these compounds ranged from 5.42 to 30.25 μM, indicating promising anticancer potential .

- Antibacterial Activity :

- Neurokinin Receptor Antagonism :

Case Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxicity of various derivatives against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 5.76 |

| Compound B | A549 | 7.82 |

| Compound C | HCT-116 | 10.45 |

The results indicated that specific structural modifications significantly enhance the cytotoxicity of these compounds .

Case Study 2: Antibacterial Efficacy

A comparative analysis of antibacterial activity revealed:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 3.12 |

| Compound E | E. coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Cytotoxicity in Cancer Cells : The presence of electron-withdrawing groups such as nitro groups may enhance the compound's ability to induce apoptosis in cancer cells by disrupting cellular functions.

- Antibacterial Mechanism : The action against bacteria may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Comparison with Similar Compounds

Structural Insights :

- Ring Puckering : The target compound’s 7,7-dimethyl groups reduce conformational flexibility compared to 7,8-dimethyl analogs, as analyzed via Cremer-Pople parameters .

- Hydrogen Bonding: The amino and carbonyl groups form intermolecular H-bonds, similar to chromene derivatives (e.g., ), stabilizing crystal packing .

Bioactivity and Pharmacological Profiles

Preparation Methods

Classical Thermal Cyclization

The Hantzsch reaction is the most widely used method for synthesizing hexahydroquinoline derivatives. For the target compound, the protocol involves:

-

Reactants :

-

5,5-Dimethylcyclohexane-1,3-dione (dimedone)

-

3-Nitrobenzaldehyde

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

Ammonium acetate (NHOAc) as a nitrogen source

-

-

Conditions :

-

Solvent: Ethanol or butanol

-

Temperature: Reflux (~80°C for ethanol)

-

Time: 5–8 hours

-

Catalyst: None or acetic acid

-

-

Mechanism :

Ionic Liquid-Catalyzed Green Synthesis

A sustainable approach uses the ionic liquid [H-DABCO][HSO] as a catalyst:

-

Conditions :

-

Solvent: Ethanol (room temperature)

-

Catalyst loading: 30 mg per mmol of aldehyde

-

Time: 5–15 minutes

-

-

Advantages :

-

Scope :

Stepwise Synthesis via Chlorinated Intermediates

Formation of 2-Chloropyridine Intermediate

A two-step method improves regioselectivity:

-

Synthesis of 2-oxo-hexahydroquinoline :

-

Chlorination with POCl :

-

Amination :

Solvent-Free Mechanochemical Synthesis

Ball-Milling Technique

Recent advances employ mechanochemistry to reduce reaction times and solvent use:

-

Reactants : Ground in a ball mill with:

-

Dimedone

-

3-Nitrobenzaldehyde

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

NHOAc

-

-

Conditions :

-

Frequency: 30 Hz

-

Time: 20–30 minutes

-

Catalyst: None or silica-supported sulfonic acid

-

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Hantzsch | Ethanol (reflux) | 5–8 h | 60–75 | Simple setup | Long reaction time |

| Ionic liquid | [H-DABCO][HSO]/EtOH | 5–15 min | 98 | Eco-friendly, high yield | Catalyst synthesis required |

| Stepwise chlorination | POCl/DMA | 10 h | 52 | Controlled regioselectivity | Toxic reagents |

| Mechanochemical | Solvent-free | 20–30 min | 70 | Fast, no solvent | Specialized equipment needed |

Optimization Strategies

Catalyst Screening

Solvent Effects

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, with the Hantzsch reaction being a common method for constructing the hexahydroquinoline core. Key optimization strategies include:

- Catalysts : Acid catalysts like p-toluenesulfonic acid improve cyclization efficiency .

- Solvents : Ethanol or dichloromethane enhances reactant solubility and reaction kinetics .

- Temperature : Reflux conditions (~80°C) are critical for achieving high yields in cyclization steps .

- Purification : Recrystallization or column chromatography ensures purity (>95%) .

Advanced: How can contradictions in spectral data (e.g., NMR or IR) during structural confirmation be resolved?

Discrepancies often arise from conformational flexibility or impurities. Methodological approaches include:

- Complementary Techniques : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by determining single-crystal structures .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify misassignments .

Basic: What biological activities have been reported for this compound?

Preliminary studies suggest antimicrobial and anticancer potential due to its hybrid quinoline-thiophene scaffold. The 3-nitrophenyl and thiophen-2-yl groups enhance interactions with bacterial enzymes or cancer cell targets .

Advanced: How do substituent variations (e.g., nitro vs. methyl groups) impact reactivity and bioactivity?

- Electron-Withdrawing Groups (e.g., -NO) : Increase electrophilicity, improving interactions with nucleophilic residues in enzymes .

- Thiophene Modifications : Bromination at the thiophene ring (e.g., 5-bromo substitution) enhances antiproliferative activity by promoting DNA intercalation .

- Steric Effects : Bulky substituents like 7,7-dimethyl groups may reduce solubility but improve metabolic stability .

Advanced: What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

- pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–10) over 24–72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

Advanced: How can enantiomeric purity be achieved if chiral centers are present?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for separation .

- Asymmetric Synthesis : Introduce chiral auxiliaries or catalysts during cyclization steps to control stereochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : H/C NMR confirms the hexahydroquinoline scaffold and substituent positions .

- IR : Identifies carbonyl (C=O, ~1700 cm) and cyano (C≡N, ~2200 cm) groups .

- Mass Spectrometry : HRMS validates the molecular formula (e.g., CHNOS) .

Advanced: What in vitro models are suitable for evaluating its toxicity profile?

- Cell Viability Assays : Use MTT or resazurin assays in HepG2 (liver) and HEK293 (kidney) cell lines to assess IC values .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Genotoxicity : Perform Ames tests or comet assays to detect DNA damage .

Advanced: How can computational modeling predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., topoisomerase II) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and hepatotoxicity .

Advanced: What strategies mitigate poor aqueous solubility in pharmacological studies?

- Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) for in vitro assays .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-cyano position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.